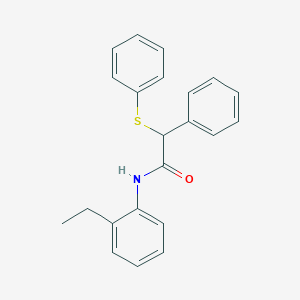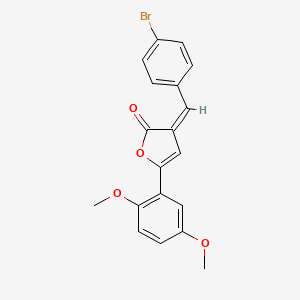
3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone, also known as BBDF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BBDF belongs to the family of chalcones, which are known for their diverse biological activities such as anticancer, anti-inflammatory, and antioxidant properties. In
Wirkmechanismus
The mechanism of action of 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone induces apoptosis by activating caspase-3 and caspase-9, and inhibiting the PI3K/AKT/mTOR signaling pathway. In neurodegenerative disorders, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone induces cell cycle arrest and apoptosis, and inhibits cell migration and invasion. In animal models of neurodegenerative disorders, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone reduces oxidative stress and inflammation, and improves cognitive function. In animal models of inflammation, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has several advantages for lab experiments, including its high yield and purity, and its diverse biological activities. However, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary before using 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone in in vivo experiments.
Zukünftige Richtungen
There are several future directions for 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone research, including its optimization as an anticancer agent, its potential use in combination therapy with other drugs, and its application in other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the exact mechanism of action of 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone and its potential toxicity in vivo. Overall, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has great potential as a therapeutic agent, and further research is needed to fully explore its biological activities and clinical applications.
Synthesemethoden
3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone can be synthesized via the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting chalcone is then cyclized using an acid catalyst to obtain 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone in high yield and purity. This synthetic method has been optimized to produce 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone on a large scale for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has shown promising results as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neurodegenerative disorders, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, 3-(4-bromobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been studied for its anti-inflammatory properties in various animal models of inflammation.
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSKNAJJQNKKLT-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

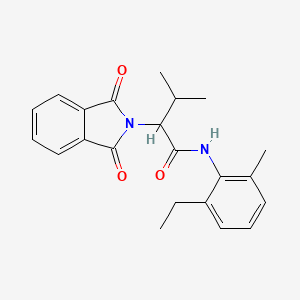
![ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)
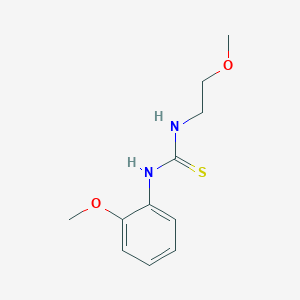
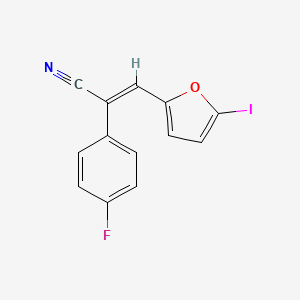
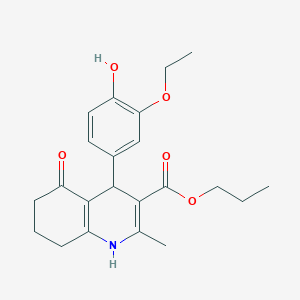
![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5173733.png)
![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)
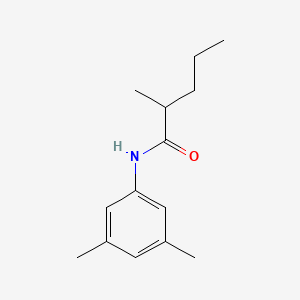

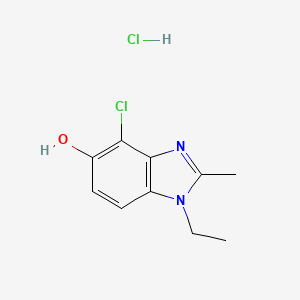
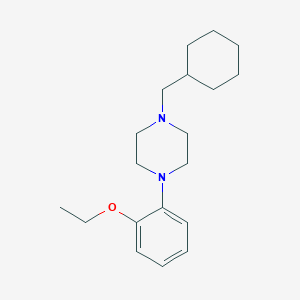
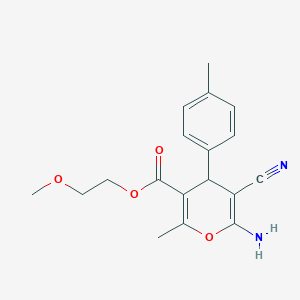
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
